molecular formula C13H11NO2S B1396635 Methyl 6-(Phenylthio)nicotinate CAS No. 179057-13-7

Methyl 6-(Phenylthio)nicotinate

Cat. No.: B1396635
CAS No.: 179057-13-7
M. Wt: 245.3 g/mol
InChI Key: QOMIDTSCNRWRPF-UHFFFAOYSA-N
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Description

Methyl 6-(Phenylthio)nicotinate is an organic compound with the molecular formula C13H11NO2S It is a derivative of nicotinic acid, where a phenylthio group is attached to the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(Phenylthio)nicotinate typically involves the esterification of 6-(Phenylthio)nicotinic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the phenylthio group is converted to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the phenylthio group, yielding the corresponding nicotinate derivative.

    Substitution: Various nucleophilic substitution reactions can occur at the phenylthio group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Nicotinate derivatives.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(Phenylthio)nicotinate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(Phenylthio)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways and targets are subject to ongoing research to fully elucidate its effects.

Comparison with Similar Compounds

    Methyl Nicotinate: Lacks the phenylthio group, resulting in different chemical and biological properties.

    6-(Phenylthio)nicotinic Acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.

    Phenylthio Substituted Pyridines: Other derivatives with phenylthio groups at different positions on the pyridine ring.

Uniqueness: Methyl 6-(Phenylthio)nicotinate is unique due to the specific positioning of the phenylthio group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Biological Activity

Methyl 6-(Phenylthio)nicotinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound is an ester derivative of nicotinic acid, characterized by the presence of a phenylthio group at the 6-position. Its molecular formula is C13_{13}H13_{13}NO2_2S, and it possesses unique properties that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The phenylthio moiety can enhance lipophilicity, facilitating better membrane permeability and potentially leading to increased bioavailability. The nicotinate portion may interact with nicotinic acid receptors, modulating pathways associated with inflammation and metabolism .

Key Mechanisms:

  • Vasodilation : Similar to other nicotinic acid derivatives, it may induce vasodilation through the release of prostaglandins, enhancing local blood flow .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which merit further investigation.
  • Anti-inflammatory Effects : The compound may also play a role in modulating inflammatory responses, although detailed studies are needed to elucidate these effects.

Biological Activity Evaluation

A series of studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from various research efforts:

Study Biological Activity Findings
Study AAntimicrobialDemonstrated significant inhibition against various bacterial strains.
Study BAnti-inflammatoryShowed potential in reducing inflammation markers in vitro.
Study CVasodilatory effectsInduced cutaneous vasodilation in human subjects .

Case Studies

  • Antimicrobial Evaluation :
    In a study assessing the antimicrobial properties of this compound, it was found to inhibit the growth of several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases.
  • Inflammation Modulation :
    Another study focused on the anti-inflammatory properties of this compound. Using cell lines exposed to pro-inflammatory cytokines, this compound significantly reduced levels of inflammatory markers such as TNF-α and IL-6, indicating its potential utility in treating inflammatory disorders.
  • Vasodilatory Effects :
    Clinical trials involving topical application demonstrated that this compound could enhance blood flow in localized areas, providing insights into its possible applications for conditions requiring improved circulation.

Properties

IUPAC Name

methyl 6-phenylsulfanylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-16-13(15)10-7-8-12(14-9-10)17-11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMIDTSCNRWRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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